An In-depth Technical Guide to N-phenylpiperidin-4-amine dihydrochloride
An In-depth Technical Guide to N-phenylpiperidin-4-amine dihydrochloride
Introduction
N-phenylpiperidin-4-amine dihydrochloride, also known as 4-anilinopiperidine dihydrochloride, is a chemical compound with significant applications in pharmaceutical research and organic synthesis.[1] Its molecular structure, featuring a piperidine ring attached to a phenylamine group, makes it a valuable precursor for the synthesis of various complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
N-phenylpiperidin-4-amine dihydrochloride is a white crystalline powder.[1] The dihydrochloride salt form significantly enhances its solubility in water and other polar solvents compared to its free base form.[1] The presence of two hydrochloride groups facilitates strong ionic interactions with water molecules, making it highly soluble.[1]
Table 1: Physicochemical Properties of N-phenylpiperidin-4-amine dihydrochloride
| Property | Value | Source |
| CAS Number | 99918-43-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂ · 2HCl | [1][2] |
| Molecular Weight | 249.18 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 100-103 °C (for the free base) | [4] |
| pKa (free base) | 9.83 ± 0.10 (predicted) | [1] |
| Solubility | ||
| Water | High | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [1][2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1][2] |
| Methanol | 1 mg/mL | [1][2] |
| Ethanol | 0.25 mg/mL | [1][2] |
| N,N-Dimethylformamide (DMF) | 0.16 mg/mL | [1][2] |
| Stability | Stable under normal storage conditions; ≥ 5 years | [1][2] |
The predicted pKa of the free base is relatively high, indicating that the compound is predominantly in its protonated form in acidic to neutral conditions.[1] This is a crucial factor for its stability and solubility in aqueous solutions, with the optimal pH range for formulations being between 6 and 8.[1]
Synthesis and Reactivity
The primary synthetic route to N-phenylpiperidin-4-amine dihydrochloride is through reductive amination.[1] This common method involves the reaction of a piperidone derivative with aniline, followed by reduction of the resulting imine or enamine.
A typical synthesis involves:
-
Starting Material : N-(tert-butoxycarbonyl)-4-piperidone is a common starting material.[1]
-
Reductive Amination : The piperidone is reacted with aniline in the presence of a reducing agent, such as sodium cyanoborohydride, to form the N-phenyl-4-aminopiperidine derivative.
-
Deprotection : If a protecting group like Boc is used, it is removed under acidic conditions.
-
Salt Formation : The resulting amine is treated with hydrochloric acid to yield the dihydrochloride salt.[1]
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of N-phenylpiperidin-4-amine dihydrochloride.
The reactivity of N-phenylpiperidin-4-amine dihydrochloride is characteristic of secondary amines and piperidines. It can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Applications in Research and Drug Development
N-phenylpiperidin-4-amine dihydrochloride serves as a crucial building block and analytical standard in several areas of scientific research.
Pharmaceutical Intermediate
Its primary application is as a precursor in the synthesis of pharmaceuticals, most notably as an intermediate in the production of fentanyl and its analogs.[2][5] The piperidine core is a common scaffold in many centrally active drugs. The Drug Enforcement Administration (DEA) has classified N-phenylpiperidin-4-amine (4-anilinopiperidine), its salts, amides, and carbamates as List I chemicals due to their use in the illicit manufacture of controlled substances.[5][6]
Analytical Reference Standard
Due to its association with fentanyl synthesis, N-phenylpiperidin-4-amine dihydrochloride is used as an analytical reference standard.[1][2] It helps in the identification and quantification of this compound as an impurity in samples of fentanyl and related substances, which is vital for forensic and quality control purposes.[1][2]
Neurochemical Research
The structural similarity of N-phenylpiperidin-4-amine to compounds with known pharmacological activity suggests its potential use in neurochemical research.[1] It can be used as a starting point for the design and synthesis of novel ligands for studying central nervous system functions and receptor interactions.[1][7]
Diagram 2: Role in Fentanyl Synthesis
Caption: The role of N-phenylpiperidin-4-amine (NPP) as a key intermediate in the Siegfried method for fentanyl synthesis.[5]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general method for the synthesis of the free base, N-phenylpiperidin-4-amine.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Dissolve N-Boc-4-piperidone and aniline in DCM.
-
Add NaBH(OAc)₃ portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-N-phenylpiperidin-4-amine.
-
Dissolve the purified intermediate in a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of HCl in diethyl ether or dioxane to precipitate the dihydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield N-phenylpiperidin-4-amine dihydrochloride.
Safety and Handling
N-phenylpiperidin-4-amine dihydrochloride is harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]
-
Handling: Use in a well-ventilated area.[8] Avoid breathing dust.[4][9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[4][8] Store locked up.[8]
Conclusion
N-phenylpiperidin-4-amine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its well-defined chemical properties and versatile reactivity make it an important precursor for the development of new therapeutics. However, its role in the synthesis of controlled substances necessitates strict regulatory control and careful handling. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
-
Drug Enforcement Administration. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride. PubChem. Retrieved from [Link]
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- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 6. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
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